Enantiomeric Pairing in Taxol C-13 Side-Chain Synthesis: (2S,3R) Enantiomer vs. (2R,3S) Enantiomer as Glycidic Ester Precursors
In the patented chemoenzymatic route to the taxol C-13 side chain, both the (2S,3R)- and (2R,3S)-enantiomers of trans-β-phenylglycidic esters are prepared by lipase-mediated enantioselective transesterification and subsequently converted to N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester with good yield. This establishes that the (2S,3R)-phenylglycidic ester is a synthetically competent antipode that, through stereospecific ring-opening and functional group interconversion, converges to the same (2R,3S)-phenylisoserine side chain required for taxol [1]. In contrast, diastereomeric glycidic esters (cis-configured) give the wrong relative stereochemistry at C-2/C-3 and cannot be used for taxol side-chain assembly.
| Evidence Dimension | Stereochemical compatibility with taxol C-13 side-chain synthesis |
|---|---|
| Target Compound Data | (2S,3R)-trans-β-phenylglycidic ester yields N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester (taxol side chain analogue) after ring-opening, azidation, reduction, and benzoylation |
| Comparator Or Baseline | (2R,3S)-trans-β-phenylglycidic ester yields the same N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester product; cis-configured glycidic esters yield diastereomeric products incompatible with taxol |
| Quantified Difference | Both trans-enantiomers lead to the same bioactive (2R,3S)-configured side chain; cis diastereomers do not |
| Conditions | Lipase-mediated kinetic resolution, followed by azidation, hydrogenolysis, and N-benzoylation; patent US 6,020,174 |
Why This Matters
Procurement of the (2S,3R)-phenylglycidic ester or its corresponding amino alcohol enables a validated, stereospecific entry into the taxol side chain, providing supply-chain redundancy alongside the (2R,3S) enantiomer.
- [1] Patel, R.N.; Howell, J.M.; Szarka, L.J. Chemoenzymatic synthesis of the taxol C-13 side chain N-benzoyl-(2R,3S)-phenylisoserine. US Patent 6,020,174, 2000. View Source
